molecular formula C20H18ClN3O4S3 B467501 3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide CAS No. 590400-08-1

3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B467501
CAS No.: 590400-08-1
M. Wt: 496g/mol
InChI Key: OQRHMGOSTWQLLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide is a synthetic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the benzo[b]thiophene core, along with the morpholinosulfonyl and carbamothioyl groups, contributes to its unique chemical properties and biological activities.

Mechanism of Action

Biochemical Pathways

While specific pathways remain elusive, we can speculate that this compound affects cellular processes related to inflammation, cell growth, or metabolism. Thiophenes, in general, exhibit diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects . Therefore, exploring relevant pathways associated with these functions could provide insights.

Action Environment

Environmental factors impact its efficacy and stability:

Preparation Methods

The synthesis of 3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.

    Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the morpholinosulfonyl group: This step involves the reaction of the benzo[b]thiophene derivative with morpholine and sulfonyl chloride under basic conditions.

    Formation of the carbamothioyl group: This can be achieved through the reaction of the intermediate compound with isothiocyanates.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to 3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide include other benzo[b]thiophene derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide, a compound with the molecular formula C20H18ClN3O4SC_{20}H_{18}ClN_3O_4S, has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics and enzyme inhibition. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro group, a morpholinosulfonyl moiety, and a benzo[b]thiophene backbone. Its structural complexity is indicative of potential multifaceted biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Notably, they may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases.

In Vitro Studies

A study focusing on benzofuran derivatives related to this compound demonstrated significant anticancer properties against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The most active derivatives exhibited IC50 values ranging from 1.48 µM to 47.02 µM , indicating potent antiproliferative effects.

CompoundCell LineIC50 (µM)Mechanism of Action
4bA5491.48Apoptosis induction
15aNCI-H2318.89Cell cycle arrest
16aNCI-H231.50Apoptosis induction

The study also highlighted that these compounds induced apoptosis in cancer cells, with significant increases in sub-G1 populations, suggesting effective tumor suppression mechanisms through apoptosis and cell cycle modulation .

The anticancer activity appears to be mediated through:

  • VEGFR-2 Inhibition : Compounds showed inhibitory activity against VEGFR-2, a key player in angiogenesis.
  • Cell Cycle Arrest : Analysis revealed that treated cells exhibited reduced G0–G1 phase populations and increased G2/M phase populations .

Acetylcholinesterase Inhibition

In addition to anticancer properties, this compound's analogs have been investigated for their ability to inhibit AChE and BuChE. These enzymes are critical in the pathophysiology of Alzheimer's disease.

CompoundAChE IC50 (µM)BuChE IC50 (µM)
5f30.135.6
Reference Drug25.7Not applicable

The findings indicate that certain derivatives possess mixed-type inhibition characteristics against AChE, suggesting potential therapeutic applications in neurodegenerative disorders .

Case Studies

A notable case study involved the examination of a related compound's effects on cognitive decline in animal models of Alzheimer's disease. The results indicated that treatment with the compound led to improved cognitive functions correlated with reduced Aβ aggregation, highlighting its potential as a multifunctional agent against neurodegeneration.

Properties

IUPAC Name

3-chloro-N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S3/c21-17-15-3-1-2-4-16(15)30-18(17)19(25)23-20(29)22-13-5-7-14(8-6-13)31(26,27)24-9-11-28-12-10-24/h1-8H,9-12H2,(H2,22,23,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRHMGOSTWQLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.